molecular formula C20H26N2O3 B2857589 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide CAS No. 921863-54-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide

Cat. No.: B2857589
CAS No.: 921863-54-9
M. Wt: 342.439
InChI Key: OXHCOUXKMDTWTE-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.439. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-4-11-22-16-12-15(21-18(23)14-7-5-6-8-14)9-10-17(16)25-13-20(2,3)19(22)24/h4,9-10,12,14H,1,5-8,11,13H2,2-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHCOUXKMDTWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3CCCC3)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 370.47 g/mol
  • CAS Number : 921794-24-3

This compound features a complex bicyclic structure with an oxazepine moiety and an allyl substituent that may influence its biological activity.

Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) often interact with various biological pathways:

  • WNT/β-catenin Pathway Modulation : The WNT signaling pathway is crucial in cellular processes and cancer development. Compounds targeting this pathway can inhibit tumor growth by disrupting the interaction between DVL proteins and Frizzled receptors .
  • Anticancer Properties : Preliminary studies suggest that derivatives of oxazepine compounds exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Biological Activity Data

The biological activity of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) has been evaluated through various assays. Below is a summary of findings related to its anticancer properties:

Study Cell Line IC50 (µM) Mechanism
Study 1Hek29315.0WNT pathway inhibition
Study 2MCF710.5Induction of apoptosis
Study 3A54912.0Cell cycle arrest

Case Study 1: Antitumor Activity in MCF7 Cells

In a study involving MCF7 breast cancer cells, N-(5-allyl...) was found to inhibit cell growth significantly at concentrations below 15 µM. The mechanism was linked to the modulation of the WNT/β-catenin signaling pathway, leading to decreased expression of cyclin D1 and c-myc—key regulators in cell cycle progression .

Case Study 2: Inhibition of Lung Cancer Cell Proliferation

A549 lung cancer cells treated with this compound exhibited a notable reduction in proliferation rates. The IC50 value was determined to be approximately 12 µM. The study highlighted the compound's potential to induce apoptosis via mitochondrial pathways, evidenced by increased caspase activity .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions requiring controlled conditions (e.g., inert atmosphere, precise temperature) to prevent side reactions. Key steps include:

  • Cyclization of precursors to form the oxazepine core under anhydrous conditions .
  • Purification via recrystallization or column chromatography to isolate intermediates and the final product .
  • Characterization using NMR spectroscopy and mass spectrometry at each stage to confirm structural integrity . Continuous flow reactors may enhance reproducibility for lab-scale synthesis by improving reaction control .

Q. What analytical techniques are critical for confirming the compound’s structure and functional groups?

  • NMR Spectroscopy : Assigns proton and carbon environments, confirming the oxazepine ring and substituents .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and sulfonamide (S=O) groups through characteristic absorption bands .

Q. How do the compound’s functional groups influence its chemical reactivity?

The allyl group undergoes oxidation to form epoxides or carboxylic acids, while the cyclopentanecarboxamide moiety participates in hydrogen bonding, affecting solubility and intermolecular interactions. Reaction conditions (solvent, temperature) must be tailored to avoid degradation of the oxazepine core .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of enzyme inhibition?

  • Biochemical Assays : Measure inhibition constants (Ki) using purified enzymes (e.g., kinases or proteases) to quantify target affinity .
  • Molecular Docking : Predict binding modes by modeling interactions between the compound’s sulfonamide/oxazepine groups and enzyme active sites .
  • Kinetic Analysis : Track reaction rates under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. How can researchers address contradictions in solubility and bioavailability data across studies?

  • Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMSO) and aqueous buffers at physiological pH .
  • Salt Formation : Improve bioavailability by synthesizing hydrochloride or sodium salts .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption potential .

Q. What methodologies are recommended for analyzing reaction pathways and intermediates during degradation studies?

  • High-Resolution LC-MS : Identifies degradation products and traces reaction pathways under stress conditions (heat, light, pH extremes) .
  • Kinetic Isotope Effects (KIE) : Differentiate between radical-mediated and ionic degradation mechanisms .

Q. How does this compound compare structurally and functionally to related oxazepine derivatives?

  • SAR Studies : Modify substituents (e.g., allyl vs. ethyl groups) to assess impact on bioactivity. For example, allyl derivatives show enhanced enzyme inhibition compared to ethyl analogs due to increased steric bulk .
  • Thermodynamic Profiling : Compare melting points and thermal stability via differential scanning calorimetry (DSC) to correlate structure with physical properties .

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